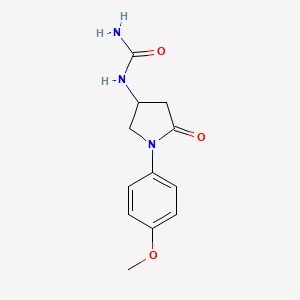
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is an organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a urea moiety
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with an isocyanate derivative. For instance, the reaction of 4-methoxyaniline with triphosgene in the presence of a base such as trimethylamine can generate the corresponding aryl isocyanate, which then reacts with a pyrrolidinone derivative to form the final product . This method is efficient and yields the desired compound in good purity.
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-methoxyphenyl)urea: This compound also contains a methoxyphenyl group and a urea moiety but lacks the pyrrolidinone ring.
N-Substituted Ureas: These compounds have diverse applications in pharmaceuticals and agrochemicals, similar to this compound.
The unique combination of the pyrrolidinone ring and the methoxyphenyl group in this compound distinguishes it from other urea derivatives, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)14-12(13)17/h2-5,8H,6-7H2,1H3,(H3,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLVUBKTZGXLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2954098.png)
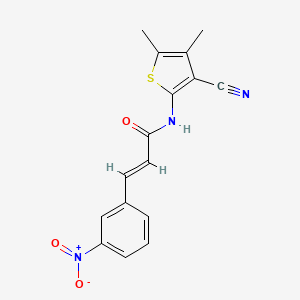
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954102.png)
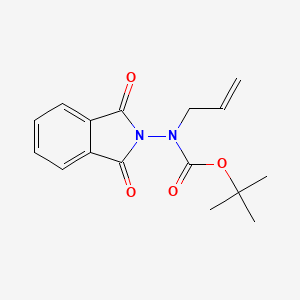
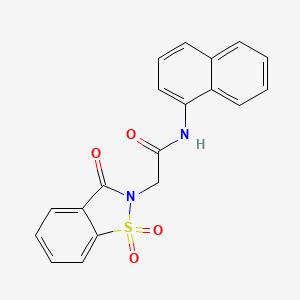
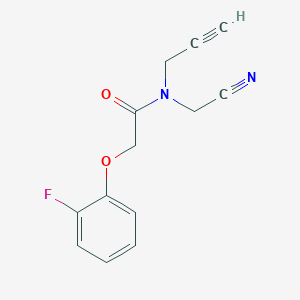
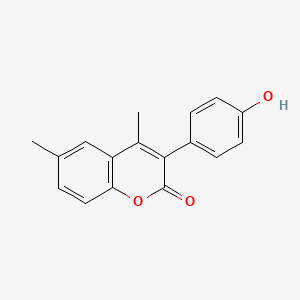

![ethyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2954111.png)
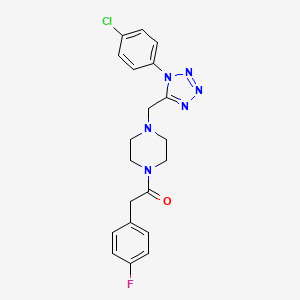
![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)


![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)
